(2-Chloro-3-phenylpropyl)benzene
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Overview
Description
(2-Chloro-3-phenylpropyl)benzene: is an organic compound with the molecular formula C15H15Cl It is a derivative of benzene, characterized by the presence of a chlorine atom and a phenylpropyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: One common method for synthesizing (2-Chloro-3-phenylpropyl)benzene involves the Friedel-Crafts alkylation of benzene with 2-chloro-3-phenylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Grignard Reaction: Another method involves the reaction of phenylmagnesium bromide with 2-chloro-3-phenylpropyl chloride, followed by hydrolysis to yield the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale implementation of the Friedel-Crafts alkylation process due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (2-Chloro-3-phenylpropyl)benzene can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) can be used as nucleophiles in substitution reactions.
Major Products:
Phenylpropanol: Formed through nucleophilic substitution with hydroxide ions.
Phenylpropanone: Formed through oxidation reactions.
Scientific Research Applications
Chemistry: (2-Chloro-3-phenylpropyl)benzene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine:
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins .
Mechanism of Action
The mechanism of action of (2-Chloro-3-phenylpropyl)benzene involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atom, being an electron-withdrawing group, makes the carbon atom it is attached to more susceptible to nucleophilic attack . This results in the formation of new compounds with different functional groups.
Comparison with Similar Compounds
Chlorobenzene: Similar in structure but lacks the phenylpropyl group.
Benzyl Chloride: Contains a benzyl group instead of a phenylpropyl group.
Phenylpropyl Chloride: Lacks the benzene ring.
Uniqueness: (2-Chloro-3-phenylpropyl)benzene is unique due to the presence of both a chlorine atom and a phenylpropyl group, which imparts distinct chemical properties and reactivity compared to its similar compounds .
Properties
CAS No. |
50434-32-7 |
---|---|
Molecular Formula |
C15H15Cl |
Molecular Weight |
230.73 g/mol |
IUPAC Name |
(2-chloro-3-phenylpropyl)benzene |
InChI |
InChI=1S/C15H15Cl/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
InChI Key |
KEOJVWHABMUXJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)Cl |
Origin of Product |
United States |
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